molecular formula C9H12N2S B498971 1-phenylethyl imidothiocarbamate hydrobromide

1-phenylethyl imidothiocarbamate hydrobromide

Cat. No.: B498971
M. Wt: 180.27g/mol
InChI Key: IOAUDALBUATIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylethyl imidothiocarbamate hydrobromide is a chemical compound with the molecular formula C9H12N2S.BrH. It is known for its unique structure, which includes a phenylethyl group attached to an imidothiocarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-phenylethyl imidothiocarbamate hydrobromide typically involves the reaction of phenylethylamine with carbon disulfide and bromine. The reaction conditions include:

    Phenylethylamine: Acts as the starting material.

    Carbon disulfide: Reacts with phenylethylamine to form the imidothiocarbamate intermediate.

    Bromine: Used to convert the intermediate into the hydrobromide salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Phenylethyl imidothiocarbamate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives .

Scientific Research Applications

1-Phenylethyl imidothiocarbamate hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylethyl imidothiocarbamate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

1-Phenylethyl imidothiocarbamate hydrobromide can be compared with other similar compounds, such as:

    Phenylethylamine: Shares the phenylethyl group but lacks the imidothiocarbamate moiety.

    Imidothiocarbamate derivatives: Compounds with similar structures but different substituents on the imidothiocarbamate group.

    Hydrobromide salts: Other compounds that form hydrobromide salts, providing similar solubility and stability properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-phenylethyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7(12-9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAUDALBUATIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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